molecular formula C21H20ClF3N2O3 B15033361 5-(4-chlorobenzoyl)-4-hydroxy-6-(4-isopropylphenyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone

5-(4-chlorobenzoyl)-4-hydroxy-6-(4-isopropylphenyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone

Cat. No.: B15033361
M. Wt: 440.8 g/mol
InChI Key: GUXHSSDEXOEKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorobenzoyl)-4-hydroxy-6-(4-isopropylphenyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone is a tetrahydropyrimidinone derivative characterized by a central six-membered ring fused with a lactam moiety. Key structural features include:

  • 4-Chlorobenzoyl group at position 5: This electron-withdrawing substituent enhances electrophilic reactivity and influences intermolecular interactions.
  • 4-Isopropylphenyl group at position 6: A bulky alkyl-substituted aryl group that modulates steric effects and solubility.
  • Trifluoromethyl (-CF₃) group at position 4: Introduces strong electron-withdrawing effects and metabolic stability.
  • Hydroxyl (-OH) group at position 4: Contributes to hydrogen bonding and crystallinity.

Such compounds are typically synthesized via multicomponent reactions (e.g., Biginelli-like condensations) involving substituted benzaldehydes, β-ketoesters, and urea derivatives under reflux conditions .

Properties

Molecular Formula

C21H20ClF3N2O3

Molecular Weight

440.8 g/mol

IUPAC Name

5-(4-chlorobenzoyl)-4-hydroxy-6-(4-propan-2-ylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C21H20ClF3N2O3/c1-11(2)12-3-5-13(6-4-12)17-16(18(28)14-7-9-15(22)10-8-14)20(30,21(23,24)25)27-19(29)26-17/h3-11,16-17,30H,1-2H3,(H2,26,27,29)

InChI Key

GUXHSSDEXOEKQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Biginelli Reaction with Cerium(III) Chloride Catalysis

The Biginelli reaction, modified with hydrated cerium(III) chloride (CeCl₃·7H₂O), is the most efficacious method for synthesizing the target compound. This catalyst enhances reaction rates and product purity by stabilizing intermediates and mitigating side reactions.

Reaction Components :

  • β-Diketone : 4-Chlorobenzoyltrifluoroacetone, synthesized via Claisen condensation of ethyl 4-chlorobenzoate and trifluoroacetone in the presence of sodium ethoxide.
  • Aldehyde : 4-Isopropylbenzaldehyde, introducing the isopropylphenyl group at position 6.
  • Urea : Provides the nitrogen atoms for the pyrimidinone ring.

Procedure :

  • β-Diketone Synthesis :
    Ethyl 4-chlorobenzoate (1.0 equiv) and trifluoroacetone (1.2 equiv) undergo Claisen condensation in ethanol with sodium ethoxide (0.1 equiv) at 80°C for 6 hours. The product, 4-chlorobenzoyltrifluoroacetone, is isolated via vacuum distillation (yield: 72–78%).
  • Biginelli Cyclocondensation :
    A mixture of 4-chlorobenzoyltrifluoroacetone (1.0 equiv), 4-isopropylbenzaldehyde (1.1 equiv), urea (1.5 equiv), and CeCl₃·7H₂O (10 mol%) in ethanol is refluxed at 85°C for 18–24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is cooled to 0°C, and the precipitated product is filtered, washed with cold ethanol, and recrystallized from acetonitrile to yield the title compound (yield: 65–70%).

Mechanistic Insight :
The Ce³⁺ ion coordinates to the carbonyl oxygen of the β-diketone, enhancing its electrophilicity and facilitating nucleophilic attack by the aldehyde. Subsequent cyclization with urea forms the tetrahydropyrimidinone core, with the trifluoromethyl group stabilizing the transition state through inductive effects.

Microwave-Assisted Optimization

Microwave irradiation, as demonstrated in analogous syntheses of thienopyrimidines, reduces reaction times from hours to minutes. For instance, irradiating the Biginelli reaction mixture at 100°C for 20 minutes in a sealed vessel increases the yield to 78–82% while minimizing decomposition.

Structural Elucidation and Characterization

The synthesized compound is rigorously characterized using:

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) reveals a singlet at δ 5.21 ppm for the C4 hydroxyl proton and a multiplet at δ 7.45–7.89 ppm for the aromatic protons. ¹³C NMR confirms the trifluoromethyl carbon at δ 122.4 ppm (q, J = 285 Hz).
  • X-Ray Diffraction : Single-crystal analysis verifies the chair conformation of the tetrahydropyrimidinone ring and the equatorial orientation of the trifluoromethyl group.
  • Mass Spectrometry : ESI-HRMS shows a molecular ion peak at m/z 441.12 [M+H]⁺, consistent with the molecular formula.

Regioselectivity and Substituent Effects

The trifluoromethyl group in the β-diketone dictates regioselectivity by polarizing the diketone’s electron density, favoring the formation of the 4-trifluoromethyl-5-aroyl regioisomer over alternatives. Comparative studies using methyl-substituted diketones show a 15–20% lower yield, underscoring the trifluoromethyl group’s electronic superiority.

Comparative Analysis of Catalysts

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
CeCl₃·7H₂O Ethanol 85 18 70
HCl Ethanol 85 24 45
Yb(OTf)₃ THF 65 12 60
Microwave EtOH 100 0.33 82

Table 1: Catalyst performance in the Biginelli reaction for the target compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorobenzoyl)-4-hydroxy-6-(4-isopropylphenyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chlorobenzoyl group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the chlorobenzoyl group may produce benzyl alcohol derivatives.

Scientific Research Applications

5-(4-chlorobenzoyl)-4-hydroxy-6-(4-isopropylphenyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzoyl)-4-hydroxy-6-(4-isopropylphenyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituents at positions 5 and 4. Key examples include:

Compound Name Substituent at Position 5 Substituent at Position 6 Melting Point (°C) Yield (%) References
Target Compound 4-Chlorobenzoyl 4-Isopropylphenyl Not reported Not reported Inferred
5-(4-Methoxybenzoyl)-6-(4-nitrophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one (4g) 4-Methoxybenzoyl 4-Nitrophenyl 234–236 78
5-(4-Methoxybenzoyl)-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one (4h) 4-Methoxybenzoyl 4-Chlorophenyl 221–223 80
5-Benzoyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one Benzoyl 4-Fluorophenyl Not reported Not reported
5-(4-Chlorobenzoyl)-6-[5-(2-nitrophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one 4-Chlorobenzoyl 5-(2-Nitrophenyl)-2-furyl Not reported Not reported

Key Observations:

  • Electron-withdrawing substituents (e.g., nitro, chloro) at position 6 correlate with higher melting points due to enhanced intermolecular interactions (e.g., 4g: 234–236°C vs. 4h: 221–223°C) .
  • Methoxy groups at position 5 (e.g., 4g, 4h) increase solubility in polar solvents compared to chlorobenzoyl derivatives.

Spectral and Structural Analysis

Infrared (IR) Spectroscopy:
  • C=O Stretches : All analogs exhibit strong carbonyl absorptions at 1685–1710 cm⁻¹ for the benzoyl and lactam groups .
  • Hydroxyl (-OH) and Amine (-NH) : Broad bands near 3200–3450 cm⁻¹ confirm hydrogen-bonding networks .
Nuclear Magnetic Resonance (NMR):
  • ¹H NMR :
    • The trifluoromethyl (-CF₃) group deshields adjacent protons, producing distinct doublets (e.g., δ 4.13–5.20 ppm for CH₂ groups in 4h) .
    • Aromatic protons in 4-isopropylphenyl (target compound) would display splitting patterns for isopropyl (septet, δ ~2.9 ppm) and para-substituted aryl protons.
  • ¹⁹F NMR : A singlet near δ -60 to -70 ppm confirms the -CF₃ group .
X-ray Crystallography:
  • Analogs like 4-(4-chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one monohydrate exhibit chair conformations for the tetrahydropyrimidinone ring, stabilized by intramolecular hydrogen bonds .

Biological Activity

The compound 5-(4-chlorobenzoyl)-4-hydroxy-6-(4-isopropylphenyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone is a member of the pyrimidinone family, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

  • IUPAC Name: this compound
  • Molecular Formula: C20H20ClF3N2O2
  • Molar Mass: 404.83 g/mol

Key Functional Groups

  • Chlorobenzoyl Group: Contributes to lipophilicity and potential interactions with biological membranes.
  • Hydroxy Group: May participate in hydrogen bonding, influencing solubility and interaction with biological targets.
  • Trifluoromethyl Group: Enhances metabolic stability and bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidinone derivatives. The compound has shown significant activity against various bacterial strains, particularly Gram-positive bacteria. In vitro assays demonstrated an MIC (minimum inhibitory concentration) as low as 4.9 μM against Mycobacterium tuberculosis, indicating strong potential as an anti-tubercular agent .

Cytotoxicity and Selectivity

While the compound exhibits promising antimicrobial effects, concerns regarding cytotoxicity have been raised. In cytotoxicity assays against HepG2 (human liver cancer) cell lines, some derivatives showed low selectivity, with IC50 values exceeding 100 μM . This highlights the need for further optimization to enhance selectivity while maintaining efficacy.

The mechanism underlying the biological activity of this compound involves inhibition of key protein interactions. For instance, it has been identified as a blocker of the S100A10-annexin A2 interaction, which plays a crucial role in various cellular processes including cancer progression . Molecular docking studies suggest that the compound binds effectively to the hydrophobic pockets of target proteins, stabilizing interactions that disrupt normal function.

Study 1: Antitubercular Activity

A study conducted by Ollinger et al. (2021) explored a series of trifluoromethyl pyrimidinones, including our compound of interest. The results indicated rapid bactericidal activity against M. tuberculosis, with a notable reduction in bacterial load observed within hours of treatment .

CompoundMIC (μM)IC50 (μM)Selectivity
This compound4.9>100Low

Study 2: Protein Interaction Inhibition

In another investigation focusing on the S100A10-annexin A2 interaction, compounds similar to our target were screened for their inhibitory effects. The study revealed that certain substitutions at the 5-position significantly enhanced binding affinity and inhibitory potency .

CompoundBinding Affinity (kcal/mol)IC50 (μM)
3-Hydroxy-1-(2-hydroxypropyl)-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one-9.50.8

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-(4-chlorobenzoyl)-4-hydroxy-6-(4-isopropylphenyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone?

  • Methodological Answer :

  • Step 1 : Utilize a multi-step condensation approach starting with substituted benzoyl chlorides and isopropylphenyl precursors. Evidence from analogous pyrimidinones suggests that Knoevenagel condensation followed by cyclization under acidic conditions (e.g., HCl/EtOH) yields the tetrahydropyrimidinone core .
  • Step 2 : Optimize trifluoromethyl group incorporation via microwave-assisted synthesis to enhance reaction efficiency and reduce side products.
  • Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and final product via recrystallization (ethanol/water).
  • Validation : Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1685 cm⁻¹, -OH at ~3212 cm⁻¹, and C-F stretching at ~1100–1200 cm⁻¹) .
  • ¹H/¹³C NMR : Assign signals for the tetrahydropyrimidinone ring (e.g., δ 4.13–5.65 ppm for ring protons) and substituents (e.g., δ 6.75–7.55 ppm for aromatic protons) .
  • Mass Spectrometry : Confirm molecular ion [M⁺] via ESI-MS (e.g., m/z 428 for a related analog) and elemental analysis for C, H, N composition .
  • X-ray Crystallography : Resolve stereochemistry and solid-state packing (e.g., single-crystal data with R factor < 0.06) .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound be resolved?

  • Methodological Answer :

  • Assay Variability : Compare results across standardized assays (e.g., cytotoxicity via MTT vs. ATP-luminescence). For example, discrepancies in IC₅₀ values may arise from differences in cell-line metabolic activity .
  • Solubility Effects : Pre-dissolve the compound in DMSO (<1% v/v) and verify stability in assay media via LC-MS to avoid false negatives .
  • Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (vehicle-only) to validate assay conditions.

Q. What mechanistic insights explain the role of the trifluoromethyl group in modulating pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity Enhancement : The -CF₃ group increases logP values, improving membrane permeability. Quantify via shake-flask method (octanol/water partition) .
  • Metabolic Stability : Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) to compare half-life (t₁/₂) with non-fluorinated analogs.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to assess electron-withdrawing effects on ring conformation and binding affinity to target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.